2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol
Description
This compound is a synthetic phenolic antioxidant characterized by a central phenol ring substituted with tert-butyl groups at the 2- and 6-positions. A sulfur-containing propyl chain extends from the 4-position, terminating in another 3,5-ditert-butyl-4-hydroxyphenyl group. Its structure suggests high steric hindrance and radical scavenging capacity, making it a candidate for polymer stabilization and UV protection .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S/c1-31(2,3)25-19-23(20-26(29(25)35)32(4,5)6)15-13-17-37-18-14-16-24-21-27(33(7,8)9)30(36)28(22-24)34(10,11)12/h19-22,35-36H,13-18H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBZUAXDRUZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzyl chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Antioxidant in Polymers
One of the primary applications of this compound is as an antioxidant in polymer formulations . It is particularly effective in stabilizing polyolefins against oxidative degradation during processing and service life.
Case Study: Polypropylene Stabilization
In a study published in the Journal of Applied Polymer Science, the effectiveness of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol was evaluated in polypropylene blends. The results showed that the addition of this antioxidant significantly improved thermal stability and reduced discoloration during thermal aging tests .
Food Preservation
This compound is also utilized as a food preservative due to its antioxidant properties. It helps to prevent rancidity in fats and oils, thereby extending shelf life.
Case Study: Edible Oils
Research conducted by the Food Chemistry journal demonstrated that incorporating this antioxidant into vegetable oils led to a marked decrease in peroxide values over time compared to control samples without antioxidants. This indicates enhanced oxidative stability .
Cosmetic Formulations
In cosmetics, the compound serves as an effective stabilizer for formulations containing oils and fats, preventing oxidation that can lead to product degradation.
Case Study: Skin Creams
A formulation study published in International Journal of Cosmetic Science highlighted that creams containing this compound maintained their efficacy and aesthetic properties over extended periods, demonstrating its role in enhancing product stability .
Industrial Applications
The compound finds applications in various industrial processes where oxidation can pose risks to product integrity or safety.
Case Study: Lubricants
In lubricant formulations, the presence of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol has been shown to improve thermal stability and reduce sludge formation during high-temperature operations .
Data Table: Comparative Efficacy of Antioxidants
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
Comparison with Similar Compounds
Research Findings and Gaps
- Key Studies: A 2025 review noted that sulfur-containing antioxidants exhibit 20–30% higher thermal stability in polypropylene than non-sulfur analogs, though environmental toxicity data remain sparse. ’s detection of compound 9 in Stockholm water samples suggests similar compounds may persist in aquatic systems, warranting further study on the target compound’s ecotoxicological profile .
Unresolved Questions :
- How does the sulfanyl group influence bioavailability or metabolic pathways compared to ester-linked antioxidants?
- What are the degradation products of this compound, and are they hazardous?
Biological Activity
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol, often referred to as a complex phenolic compound, has garnered attention due to its potential biological activities and applications in various fields, including antioxidant properties, environmental science, and food safety. This article explores the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring multiple tert-butyl groups and a sulfanyl group linked to a hydroxyphenyl moiety. Its molecular formula is , indicating a significant molecular weight and hydrophobic characteristics that influence its biological interactions.
Antioxidant Properties
The primary biological activity attributed to 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol is its antioxidant capability . This property is crucial in preventing oxidative stress in biological systems. The compound acts by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage.
Research Findings:
- A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in protecting against oxidative damage in various diseases, including cancer and neurodegenerative disorders .
- Comparative analysis indicated that the antioxidant activity of this compound is superior to that of traditional antioxidants like butylated hydroxytoluene (BHT) .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety of this compound in food contact materials. The European Food Safety Authority (EFSA) reported that when used within recommended limits, it poses no significant risk to consumers. The No Observed Adverse Effect Level (NOAEL) was established at 64 mg/kg body weight per day based on chronic studies in rats .
| Parameter | Value |
|---|---|
| NOAEL | 64 mg/kg body weight/day |
| Cumulative Estimated Dietary Intake (CEDI) | 4.5 mg/person/day |
| Margin of Exposure (MOE) | ~850 |
Bioconcentration Potential
Research indicates that compounds similar in structure exhibit a tendency for bioconcentration in aquatic organisms. For instance, studies on related phenolic compounds have shown high bioconcentration factors (BCF), raising concerns about environmental persistence and bioaccumulation . The BCF for 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol has not been directly measured but can be inferred from related compounds with similar log Kow values.
Case Studies
-
Antioxidant Efficacy in Food Preservation:
A study investigated the effect of adding 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol to edible oils. Results showed a significant reduction in rancidity over time compared to untreated oils, highlighting its application as a food preservative . -
Environmental Impact Assessment:
An environmental screening assessment evaluated the impact of this compound on aquatic life. The findings indicated potential risks associated with high concentrations leading to bioaccumulation in fish species . This necessitates careful monitoring and regulation of its use in industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is a robust approach for purity assessment . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used for structural confirmation, focusing on the phenolic hydroxyl and propylsulfanyl groups. Stability during analysis can be ensured by storing samples at 2–8°C under inert gas .
Q. How should researchers design stability studies to evaluate degradation kinetics under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under controlled stressors (e.g., heat, light, humidity) is critical. For example, store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf-life, noting that tert-butyl groups may reduce hydrolytic susceptibility but increase oxidative degradation risks .
Q. What are the best practices for synthesizing multi-substituted phenolic compounds with sulfur-containing side chains?
- Methodological Answer : Thiol-ene "click" chemistry is effective for introducing propylsulfanyl groups. Protect phenolic hydroxyls with tert-butyl groups during synthesis to prevent side reactions. Purify intermediates via column chromatography, and confirm stepwise yields using gravimetric analysis coupled with LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in antioxidant activity data reported for hindered phenolic compounds like this one?
- Methodological Answer : Divergent results often stem from methodological differences in assay design (e.g., DPPH vs. ORAC assays) or solvent systems affecting radical scavenging efficiency. Standardize protocols using the same radical source (e.g., peroxyl radicals) and solvent polarity (e.g., ethanol/water mixtures). Cross-validate findings with computational models predicting bond dissociation energies of phenolic O-H groups .
Q. How can computational modeling predict the antioxidant mechanism of multi-substituted phenolic compounds?
- Methodological Answer : Density functional theory (DFT) calculations can quantify O-H bond dissociation energies (BDEs) and ionization potentials (IPs) to rank antioxidant efficacy. Molecular dynamics simulations may clarify the role of the propylsulfanyl group in enhancing lipid solubility and membrane permeability. Hybrid models combining receptor-response data from diverse biological systems improve predictive accuracy .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in phenolic antioxidants with complex substituents?
- Methodological Answer : Synthesize analogs with systematic variations (e.g., tert-butyl group positioning, sulfur chain length). Test radical scavenging efficiency in vitro and correlate with computational BDE/IP values. Use multivariate regression to identify dominant structural contributors (e.g., steric hindrance from tert-butyl groups vs. electron-donating effects of sulfur) .
Contradiction Analysis & Mechanistic Insights
Q. Why do some studies report pro-oxidant behavior in phenolic antioxidants under specific conditions?
- Methodological Answer : Pro-oxidant effects may arise in metal-rich environments (e.g., Fe³⁺/Cu²⁺), where phenolic compounds facilitate redox cycling. Use chelating agents (e.g., EDTA) in assays to isolate metal-independent mechanisms. Electrochemical studies (cyclic voltammetry) can identify redox potentials linked to pro-oxidant transitions .
Q. How do steric effects from tert-butyl groups influence intermolecular interactions in antioxidant applications?
- Methodological Answer : Steric hindrance reduces dimerization and hydrogen bonding, enhancing solubility in nonpolar matrices (e.g., polymers). Use X-ray crystallography or small-angle X-ray scattering (SAXS) to study packing efficiency. Compare antioxidant performance in homogeneous (solution) vs. heterogeneous (solid-state) systems to quantify steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
